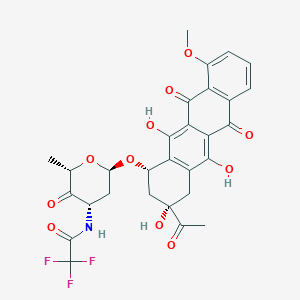

4'-Keto-N-(trifluoroacetyl)daunorubicin

Description

Historical Context of Anthracycline Antibiotics in Experimental Oncology

The story of anthracyclines in cancer treatment began in the early 1960s with the isolation of daunorubicin (B1662515) (formerly known as daunomycin) from Streptomyces peucetius. wikipedia.org Italian researchers, led by A. Di Marco, and a French team independently discovered this red-pigmented compound. wikipedia.org Initial studies revealed its significant activity against murine tumors, which was later confirmed in clinical trials for leukemias and lymphomas. wikipedia.org Shortly thereafter, a mutated strain of the same bacterium yielded doxorubicin (B1662922), a closely related analog. wikipedia.org

These first-generation anthracyclines quickly established themselves as among the most effective anticancer agents ever developed, demonstrating a broad spectrum of activity against various cancers, including leukemias, lymphomas, and solid tumors of the breast, lung, and ovaries. wikipedia.org Their primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which ultimately disrupts DNA replication and RNA synthesis, leading to cancer cell death. wikipedia.org The planar structure of the anthracycline molecule allows it to insert between DNA base pairs, while its sugar moiety sits (B43327) in the minor groove, interacting with adjacent base pairs. wikipedia.org

The remarkable success of daunorubicin and doxorubicin sparked immense interest in the scientific community, leading to the synthesis and evaluation of thousands of analogs in the hopes of discovering compounds with even greater efficacy and, crucially, reduced toxicity. wikipedia.org

Rationale for Chemical Modification of Daunorubicin in Academic Research

Despite their effectiveness, the clinical use of first-generation anthracyclines like daunorubicin is significantly limited by severe side effects, most notably dose-dependent cardiotoxicity. wikipedia.orgnih.gov This adverse effect can lead to long-term cardiac damage and heart failure, restricting the total cumulative dose a patient can receive. Another major challenge is the development of multidrug resistance in cancer cells, often mediated by the overexpression of membrane pumps like P-glycoprotein, which actively transports the drug out of the cell. nih.gov

These limitations have been the primary impetus for the extensive chemical modification of the daunorubicin scaffold in academic and pharmaceutical research. The main goals of these synthetic efforts are:

Reducing Cardiotoxicity: Researchers have explored various modifications to the anthracycline structure to decrease its damaging effects on heart tissue while preserving its anticancer activity.

Overcoming Multidrug Resistance: The development of analogs that are not recognized by or can evade cellular efflux pumps is a key strategy to combat resistance. researchgate.net

Improving the Therapeutic Index: The overarching aim is to create new compounds with a better balance between efficacy and toxicity, allowing for more effective and safer cancer treatment. nih.gov

Altering the Spectrum of Activity: Modifications can also lead to analogs with activity against different types of tumors than the parent compound. nih.gov

These research endeavors have led to the development of clinically important second-generation anthracyclines, such as epirubicin (B1671505) and idarubicin, which offer an improved therapeutic index compared to their predecessors. wikipedia.org

Position of 4'-Keto-N-(trifluoroacetyl)daunorubicin as a Key Intermediate and Research Compound

In the quest to synthesize improved anthracycline analogs, specific chemical intermediates are indispensable. This compound has emerged as a pivotal intermediate, particularly in the synthesis of epirubicin, a widely used doxorubicin analog with reduced cardiotoxicity. mdpi.com

The synthesis of epirubicin often starts from daunorubicin or a related precursor. A key step in this process is the inversion of the stereochemistry at the 4'-position of the daunosamine (B1196630) sugar moiety. This is achieved through an oxidation-reduction sequence where this compound is the crucial oxidized intermediate.

The trifluoroacetyl group serves as a protecting group for the amino function on the daunosamine sugar, preventing unwanted side reactions. The synthesis involves the oxidation of the 4'-hydroxyl group of a protected daunorubicin derivative to a ketone, forming this compound. This keto intermediate is then subjected to a stereoselective reduction, which preferentially yields the desired epimer, N-Trifluoroacetyl-4'-epi-daunorubicin. Subsequent chemical steps then lead to the final product, epirubicin.

The importance of this compound is underscored by its presence as a known impurity in the final epirubicin product, highlighting its central role in the manufacturing process. Its utility extends beyond epirubicin synthesis, as the 4'-keto position provides a reactive handle for introducing other chemical modifications to the sugar moiety, making it a valuable compound for researchers exploring novel anthracycline derivatives. The generation of a 4-keto analogue is also a strategy employed in the synthesis of other modified anthracyclines, such as aza-anthracyclines.

Overview of Research Trajectories for Anthracycline Analogs

The development of anthracycline analogs has followed several distinct research trajectories, all aimed at improving upon the properties of the original compounds. The success of the first-generation drugs led to the exploration of over a thousand analogs. nih.gov

Key Research Directions:

Second-Generation Analogs: This line of research has been the most clinically successful, yielding drugs like epirubicin and idarubicin. Epirubicin, as mentioned, has a similar activity profile to doxorubicin but with reduced cardiotoxicity. wikipedia.org Idarubicin is a more lipophilic derivative that can be administered orally. wikipedia.org

Modifications of the Sugar Moiety: The daunosamine sugar is critical for the biological activity of anthracyclines. Researchers have synthesized numerous analogs with modifications to this sugar, including changes in stereochemistry (as in epirubicin), deoxygenation, and the attachment of different sugar units. researchgate.net These changes can impact the drug's interaction with DNA and its recognition by efflux pumps.

Modifications of the Aglycone: The tetracyclic aglycone has also been a target for modification. Changes to the substituents on the aromatic rings can alter the compound's electronic properties and its ability to generate reactive oxygen species, which contribute to both its anticancer effect and its cardiotoxicity.

Third-Generation Analogs and Novel Delivery Systems: More recent research focuses on developing third-generation anthracyclines with even greater potency and selectivity. usp.br This includes creating derivatives that can overcome established resistance mechanisms. usp.br Additionally, there is significant research into new drug delivery systems, such as liposomal formulations, which can alter the pharmacokinetic properties of anthracyclines, reduce toxicity, and potentially target the drug more effectively to tumor tissues. nih.gov

The ongoing exploration of new anthracycline analogs, facilitated by key intermediates like this compound, continues to be a vibrant area of medicinal chemistry, with the ultimate goal of developing more effective and safer cancer therapies.

Structure

3D Structure

Properties

Molecular Formula |

C29H26F3NO11 |

|---|---|

Molecular Weight |

621.5 g/mol |

IUPAC Name |

N-[(2S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-3-oxooxan-4-yl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C29H26F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,28-/m0/s1 |

InChI Key |

UGHKWCDASSFGBP-ARNFTHEXSA-N |

Isomeric SMILES |

C[C@H]1C(=O)[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC1C(=O)C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Chemistry of 4 Keto N Trifluoroacetyl Daunorubicin

Foundational Synthetic Routes to Anthracycline Aglycones and Glycosides

Anthracyclines are a class of glycosidic natural products characterized by a tetracyclic aglycone, a 7,8,9,10-tetrahydrotetracene-5,12-dione (B15074751) skeleton, linked to a sugar moiety, typically an aminosugar like daunosamine (B1196630). beilstein-journals.orgusp.br The synthesis of these complex molecules is a significant challenge and can be broadly divided into three main parts: the construction of the aglycone, the synthesis of the sugar residue, and the coupling of these two components. bohrium.com

The construction of the anthracycline aglycone, often referred to as an anthracyclinone, poses several synthetic hurdles, including the generation of the tetracyclic system and the regiochemically correct placement of substituents. bohrium.com Common strategies employed to build the aglycone skeleton include:

Friedel-Crafts Reactions: These alkylation or acylation reactions are frequently used to form the carbon-carbon bonds necessary to build the fused ring system. bohrium.com

Diels-Alder Reactions: [4+2] cycloaddition reactions provide a powerful method for constructing the B and C rings of the anthracycline scaffold. beilstein-journals.orgbeilstein-journals.org

Nucleophilic Condensations: Anionic species are often used in regiochemically determining steps to construct the anthraquinone (B42736) core. bohrium.com

Domino Carbopalladation Reactions: More modern approaches utilize domino reactions to form multiple rings in a single step, offering a concise route to the tetracyclic scaffold. beilstein-journals.orgbeilstein-journals.org

Biosynthesis offers an alternative route, starting from a propionyl-CoA starter unit and nine malonyl-CoA extender units that undergo condensation to form a decaketide. nih.gov This polyketide chain is then subjected to a series of enzymatic reactions, including reductions, cyclizations, and aromatizations, to form the tetracyclic aglycone core. nih.govnih.gov

| Synthetic Challenge | Common Methodologies | Key Features |

|---|---|---|

| Aglycone Skeleton Construction | Friedel-Crafts Reactions, Diels-Alder Cycloadditions, Nucleophilic Condensations | Builds the core tetracyclic ring system. Regiochemistry is a key challenge. beilstein-journals.orgbohrium.com |

| Glycosylation (Aglycone-Sugar Coupling) | Koenigs-Knorr Reaction, Use of Glycosyl Halides/Imidates | Forms the critical C-7 glycosidic bond. Stereocontrol is essential. usp.brnih.gov |

| Functional Group Interconversion | Protection/Deprotection, Oxidation, Reduction | Modifies the core structure to generate analogues with different properties. google.com |

Specific Synthesis of 4'-Keto-N-(trifluoroacetyl)daunorubicin

The synthesis of this compound is a semi-synthetic process that starts with a naturally derived anthracycline, typically daunorubicin (B1662515) itself. The process involves the sequential protection of the amino group on the daunosamine sugar, followed by the specific oxidation of the 4'-hydroxyl group.

The primary precursor for this synthesis is daunorubicin. Daunorubicin possesses the necessary tetracyclic aglycone and the daunosamine sugar moiety containing the 3'-amino and 4'-hydroxyl groups that are the sites of modification. The synthesis leverages the existing complex scaffold provided by the natural product.

The 3'-amino group on the daunosamine sugar is highly reactive and must be protected before performing other chemical transformations, such as oxidation, on the molecule. google.com The N-trifluoroacetyl group serves as an effective protecting group. It is introduced by reacting the precursor, daunorubicin, with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate. This reaction selectively acylates the primary amino group to form N-(trifluoroacetyl)daunorubicin. nih.govnih.gov This protection is crucial as it prevents unwanted side reactions at the amino position during the subsequent oxidation step. The N-trifluoroacetyl group is stable under the conditions required for oxidation but can be removed later if necessary, although in some analogues, it is retained in the final structure. nih.gov

The key synthetic step is the oxidation of the secondary hydroxyl group at the 4'-position of the daunosamine sugar to a ketone. This transformation converts the N-(trifluoroacetyl)daunorubicin intermediate into the final product, this compound.

This conversion requires a selective oxidation method that can target the 4'-hydroxyl without affecting other sensitive functional groups in the molecule, such as the C-9 acetyl group, the C-13 ketone, the phenolic hydroxyls on the D-ring, or the tertiary hydroxyl at C-9. nih.gov A variety of mild oxidizing agents can be employed for the oxidation of secondary alcohols in complex molecules. While specific reagents used in industrial synthesis may not be publicly disclosed, common laboratory methods suitable for this type of transformation include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane oxidation. These methods are known for their mild conditions and high selectivity for converting alcohols to ketones or aldehydes without over-oxidation.

Optimizing the synthesis of anthracycline derivatives is critical to maximize yields and purity. For the synthesis of this compound, key parameters for optimization would include:

Trifluoroacetylation: Ensuring complete and selective acylation of the 3'-amino group. This involves controlling the stoichiometry of the acylating agent, reaction temperature, and time to prevent side reactions, such as acylation of hydroxyl groups.

Oxidation: Selecting the appropriate oxidizing agent and reaction conditions is paramount. The choice of solvent, temperature, and reaction time must be carefully controlled to ensure complete conversion of the 4'-hydroxyl to the ketone while minimizing degradation of the sensitive anthracycline core. Over-oxidation or side reactions can lead to a complex mixture of products, complicating purification.

Purification: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for isolating the final product from starting materials, reagents, and any byproducts formed during the reaction sequence. google.com

| Step | Reaction | Starting Material | Key Reagent(s) | Product | Purpose |

|---|---|---|---|---|---|

| 1 | N-Trifluoroacetylation | Daunorubicin | Trifluoroacetic Anhydride (or similar) | N-(trifluoroacetyl)daunorubicin | Protection of the 3'-amino group. nih.gov |

| 2 | Oxidation | N-(trifluoroacetyl)daunorubicin | Mild Oxidizing Agent (e.g., Dess-Martin Periodinane) | This compound | Formation of the 4'-keto functionality. |

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a defining feature of anthracyclines. In the parent molecule, daunorubicin, there are multiple stereocenters. The aglycone possesses a specific stereochemistry at C-7 and C-9, with the cis orientation of the C-7 glycosidic bond and the C-9 hydroxyl group being the thermodynamically preferred arrangement. bohrium.com The daunosamine sugar also has its own defined stereochemistry.

In the synthesis of this compound, the stereochemistry of the aglycone (at C-7 and C-9) and the sugar linkage is retained from the starting material, daunorubicin. The key stereochemical change occurs at the C-4' position of the sugar. In daunorubicin, the C-4' carbon is a stereocenter bearing a hydroxyl group. The oxidation of this hydroxyl group to a ketone converts the sp3-hybridized chiral center into an sp2-hybridized, achiral carbonyl carbon. Therefore, the stereocenter at the 4'-position is eliminated in the final product. The stereocenters at C-1', C-3', and C-5' of the sugar ring remain unaffected by this transformation.

Mechanistic Research into the Molecular and Cellular Actions of 4 Keto N Trifluoroacetyl Daunorubicin

DNA Interaction Studies

No specific studies on the interaction of 4'-Keto-N-(trifluoroacetyl)daunorubicin with DNA were identified.

Investigation of DNA Intercalation and Binding Affinity

A comprehensive search of scientific literature did not yield any studies investigating the DNA intercalation properties or the binding affinity of this compound. Therefore, no data is available to characterize these specific molecular interactions.

Analysis of DNA Strand Breakage Induction

There are no available research findings or reports on the analysis of DNA strand breakage induced by this compound.

Topoisomerase II Inhibition Mechanisms

While this compound is generally classified as a topoisomerase II inhibitor, specific studies elucidating its precise mechanisms of action against this enzyme are not present in the available literature.

Elucidation of Enzyme-DNA Complex Stabilization

No research could be found that specifically elucidates how this compound stabilizes the topoisomerase II-DNA complex.

Impact on Topoisomerase II Catalytic Cycle

Information regarding the specific impact of this compound on the catalytic cycle of topoisomerase II is not available in published research.

Cellular Uptake and Intracellular Distribution Research

No studies detailing the cellular uptake, intracellular distribution, or pharmacokinetic properties of this compound were found during the literature review.

Studies on Interactions with Cellular Macromolecules Beyond DNA

Research into the interactions of anthracycline derivatives with cellular macromolecules other than DNA is crucial for understanding their complete pharmacological profile, including transport, distribution, and off-target effects. Although direct studies on this compound are not extensively documented, research on the structurally similar compound, N-(trifluoroacetyl)doxorubicin, offers valuable insights into its potential interactions with major transport proteins like serum albumins.

Spectroscopic and molecular modeling techniques have been employed to analyze the binding of N-(trifluoroacetyl)doxorubicin (FDOX) to bovine serum albumin (BSA) and human serum albumin (HSA). plos.orgnih.govnih.gov These proteins are essential for the transport of many drugs in the bloodstream. The studies revealed that N-(trifluoroacetyl)doxorubicin binds to both BSA and HSA primarily through hydrophilic and hydrophobic interactions. plos.orgnih.govnih.gov

The binding of N-(trifluoroacetyl)doxorubicin to these albumins was found to be strong, with binding constants indicating stable complex formation. plos.orgnih.govnih.gov This interaction, however, induces conformational changes in the protein structure. A notable reduction in the α-helical content of both BSA and HSA was observed upon complexation with the drug, suggesting a partial destabilization of the protein's native conformation. plos.orgnih.gov For instance, the α-helix content of free HSA was reduced from 57% to between 51-40% upon forming a complex with the drug. plos.orgnih.gov

Molecular docking studies have further elucidated the specific amino acid residues involved in these interactions, which are stabilized by hydrogen bonding. plos.orgnih.govnih.gov The binding affinity of N-(trifluoroacetyl)doxorubicin was found to be slightly lower than its parent compound, doxorubicin (B1662922), for both HSA and BSA. plos.orgnih.govnih.gov This suggests that the trifluoroacetyl group at the N-position influences the binding characteristics, a finding that may have implications for the pharmacokinetics of such derivatives.

Interactive Data Table: Binding Parameters of N-(trifluoroacetyl)doxorubicin with Serum Albumins

| Compound | Protein | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) |

| N-(trifluoroacetyl)doxorubicin | Human Serum Albumin (HSA) | 8.3 (± 0.6) x 10³ plos.orgnih.govnih.gov | 0.9 plos.orgnih.govnih.gov |

| N-(trifluoroacetyl)doxorubicin | Bovine Serum Albumin (BSA) | 4.8 (± 0.5) x 10³ plos.orgnih.govnih.gov | 1.3 plos.orgnih.govnih.gov |

| Doxorubicin (for comparison) | Human Serum Albumin (HSA) | 1.1 (± 0.3) x 10⁴ plos.orgnih.govnih.gov | 1.5 plos.orgnih.govnih.gov |

| Doxorubicin (for comparison) | Bovine Serum Albumin (BSA) | 7.8 (± 0.7) x 10³ plos.orgnih.govnih.gov | 1.5 plos.orgnih.govnih.gov |

Note: The data presented is for N-(trifluoroacetyl)doxorubicin, a closely related analogue of this compound. The binding characteristics of this compound may vary due to the presence of the 4'-keto group.

Signal Transduction Pathway Modulation Studies

The cellular response to daunorubicin (B1662515) is highly regulated and involves multiple signaling cascades. nih.gov One of the well-documented pathways initiated by daunorubicin is the sphingomyelin-ceramide pathway. nih.gov This involves the activation of sphingomyelinase, which leads to the generation of ceramide, a lipid second messenger implicated in apoptosis and cell cycle arrest.

Furthermore, daunorubicin has been shown to activate mitogen-activated protein kinases (MAPK) and stress-activated protein/c-Jun N-terminal kinases (SAPK/JNK). nih.gov These pathways are critical regulators of cellular responses to a variety of extracellular stimuli and stresses, including chemotherapy. Their activation can lead to divergent outcomes, including apoptosis or survival, depending on the cellular context.

Transcription factors also play a pivotal role in mediating the effects of daunorubicin. The activation of nuclear factor kappa B (NF-κB) has been observed in response to daunorubicin treatment. nih.gov NF-κB is a key regulator of genes involved in inflammation, immunity, and cell survival. The Fas/Fas-ligand system, a critical pathway in the induction of apoptosis, is another signaling axis reported to be influenced by daunorubicin. nih.gov

The complexity of daunorubicin-induced signaling is further highlighted by the influence of various other cellular factors. These include lipid products like diacylglycerol and sphingosine-1-phosphate, the generation of reactive oxygen species (ROS), the status of oncogenes and tumor suppressor genes like p53, and the activity of protein kinases such as protein kinase C (PKC) and phosphoinositide-3 kinase (PI3K). nih.gov

Interactive Data Table: Signal Transduction Pathways Modulated by Daunorubicin

| Pathway | Key Mediators | Implicated Cellular Response |

| Sphingomyelin-Ceramide Pathway | Sphingomyelinase, Ceramide nih.gov | Apoptosis, Cell Cycle Arrest nih.gov |

| MAPK and SAPK/JNK Pathways | Mitogen-Activated Protein Kinases, c-Jun N-terminal Kinases nih.gov | Apoptosis, Stress Response nih.gov |

| NF-κB Pathway | Nuclear Factor kappa B nih.gov | Regulation of Inflammation and Cell Survival nih.gov |

| Fas/Fas-Ligand System | Fas Receptor, Fas Ligand nih.gov | Induction of Apoptosis nih.gov |

Note: This information pertains to the parent compound, daunorubicin. The specific effects of this compound on these and other signal transduction pathways may differ due to its structural modifications.

Research on Multidrug Resistance Mdr Overcoming Strategies Involving 4 Keto N Trifluoroacetyl Daunorubicin

P-Glycoprotein (P-gp) Mediated Efflux Investigations

P-glycoprotein (P-gp), the product of the ABCB1 gene, is one of the most well-characterized efflux pumps responsible for MDR. nih.govnih.gov It functions as an ATP-dependent transporter that extrudes various structurally diverse, hydrophobic, and amphipathic compounds. nih.govresearchgate.net Many conventional anthracyclines, including daunorubicin (B1662515) and doxorubicin (B1662922), are readily transported by P-gp, leading to reduced efficacy in P-gp-overexpressing cancer cells. umkc.edunih.gov

Research on 4'-Keto-N-(trifluoroacetyl)daunorubicin as a P-gp Substrate

Direct experimental studies on this compound are limited as it is often characterized as an impurity of epirubicin (B1671505). However, research into structurally related N-acylated anthracyclines provides significant insights into how modifications at the 3'-amino group of the daunosamine (B1196630) sugar can influence P-gp recognition and transport. The primary hypothesis is that such modifications can avert P-gp binding and subsequent efflux. researchgate.net

The addition of a bulky, lipophilic trifluoroacetyl group to the nitrogen atom of the daunosamine sugar fundamentally alters the physicochemical properties of the molecule compared to the parent compound, daunorubicin. This modification is expected to decrease the compound's affinity as a P-gp substrate. Studies on other N-modified analogues have shown that these derivatives can abolish P-gp drug efflux, leading to higher intracellular concentrations in drug-resistant cells. researchgate.net For example, 3ʹ-azido derivatives of daunorubicin and doxorubicin were found to be active against drug-resistant cell lines by averting P-gp binding. usp.br This suggests that the N-trifluoroacetyl moiety in this compound likely interferes with the key interactions required for its recognition and transport by P-gp.

Modulation of P-gp Activity by Related Trifluoroacetylated Anthracyclines

Beyond simply being poor substrates, some anthracycline analogues can actively modulate P-gp function. Chemical modifications can transform a P-gp substrate into a competitive inhibitor of the transporter. While direct evidence for this compound is not available, the principle has been demonstrated with other modified anthracyclines. The increased lipophilicity conferred by the trifluoroacetyl group could enhance the compound's interaction with the transmembrane domains of P-gp, potentially inhibiting the transport of other P-gp substrates. This dual action—evading efflux while simultaneously inhibiting the pump—is a key strategy in overcoming MDR.

Exploration of Other ATP-Binding Cassette (ABC) Transporter Interactions

Daunorubicin itself is a known substrate for MRP1. nih.gov Research investigating the interaction of modified anthracyclines with these other transporters is critical. For instance, studies on camptothecin demonstrated that it could reverse MRP1-mediated daunorubicin resistance, suggesting that certain compounds can modulate the activity of this transporter. nih.gov Given that structural changes significantly impact substrate recognition, it is plausible that the N-trifluoroacetylation and 4'-keto modifications could alter the interaction of the daunorubicin scaffold with MRP1 and BCRP. However, specific studies are required to determine whether this compound is a substrate or inhibitor of these other clinically relevant ABC transporters.

Mechanisms of Resistance Reversal in Experimental Cancer Cell Lines

The primary mechanism by which analogues like this compound are hypothesized to reverse MDR is by overcoming efflux pump-mediated resistance. In cancer cell lines that overexpress P-gp, resistance to conventional anthracyclines is characterized by low intracellular drug accumulation. By designing molecules that are poor substrates for P-gp, it is possible to restore intracellular drug levels to cytotoxic concentrations.

Studies on N-derivatives of daunorubicin have demonstrated this principle effectively. For example, certain analogues exhibited potent anticancer activity in both drug-sensitive (K562) and drug-resistant (K562/Dox) leukemia cells, with a significantly lower drug resistance index than the parent drug, daunorubicin. researchgate.net This reversal of resistance was directly linked to the abolition of P-gp-mediated efflux and a corresponding increase in intracellular drug accumulation. researchgate.netusp.br Therefore, the resistance reversal strategy for this compound would similarly rely on its ability to bypass P-gp, leading to increased nuclear accumulation and cytotoxicity in MDR cells.

| Modification | Hypothesized Effect on P-gp | Resulting Cellular Mechanism | Outcome in Resistant Cells |

|---|---|---|---|

| N-Trifluoroacetylation | Reduced substrate recognition and binding | Bypasses P-gp mediated efflux | Increased intracellular drug accumulation |

| Increased Lipophilicity | Potential for competitive inhibition | Modulation of P-gp activity | Sensitization to other P-gp substrates |

| 4'-Keto group | Altered molecular conformation | May further hinder binding to efflux pumps | Enhanced retention and cytotoxicity |

Studies on Cross-Resistance Patterns with Other Antineoplastic Agents

Investigating cross-resistance patterns is essential to understand the clinical potential of a new anticancer agent. A study on cultured P388 leukemia cells examined the cross-resistance of a related compound, N-trifluoroacetyladriamycin-14-valerate (AD32). nih.gov It was found that P388 cells resistant to vincristine (a known P-gp substrate) exhibited cross-resistance to AD32. nih.gov This indicates that the P-gp-mediated resistance mechanism was still partially effective against this N-trifluoroacetylated anthracycline.

However, the same study noted that the vincristine-resistant cells were more sensitive to AD32 than to the parent compound, adriamycin, during a 6-hour exposure. nih.gov This suggests that while not completely overcoming P-gp-mediated resistance, the modification does render the molecule more effective against resistant cells compared to its predecessor. This nuanced pattern of partial cross-resistance but increased relative sensitivity is a key finding in the development of such analogues. A daunorubicin-resistant tumor was also found to be cross-resistant to a daunorubicin-DNA complex. nih.gov

| Cell Line | Primary Resistance | Cross-Resistance to AD32? | Sensitivity Compared to Parent Drug (Adriamycin) |

|---|---|---|---|

| Vincristine-Resistant P388 | Vincristine | Yes | More sensitive to AD32 than to Adriamycin |

| Parental P388 | None | N/A (used as baseline) | Less sensitive to AD32 than to Adriamycin |

Research into Non-Efflux Mediated Resistance Mechanisms

Resistance to anthracyclines is a multifactorial process and is not solely dependent on efflux pump activity. nih.govnih.gov Other established mechanisms include:

Alterations in Drug Targets: Changes in the expression levels or mutations in topoisomerase II, the primary target of anthracyclines, can lead to resistance. nih.govnih.gov

Increased Drug Detoxification: Elevated levels of detoxifying enzymes, such as glutathione transferases, can inactivate the drug. nih.gov

Enhanced DNA Repair: An increased capacity of cancer cells to repair drug-induced DNA damage can confer resistance. nih.govbcm.edu

Inhibition of Apoptosis: Upregulation of anti-apoptotic pathways can prevent cancer cells from undergoing programmed cell death following drug exposure. nih.gov

Recently, novel resistance genes independent of ABC transporters, such as HMOX1 and PRKCA, have been identified as contributing specifically to anthracycline resistance. nih.gov A modified compound like this compound, even if successful at evading efflux pumps, would likely still be susceptible to these other non-efflux-mediated resistance mechanisms. Therefore, a comprehensive strategy to combat anthracycline resistance must consider both pump and non-pump-related factors.

Preclinical Biological Evaluation in in Vitro Models of 4 Keto N Trifluoroacetyl Daunorubicin

Cytotoxicity Assessment in Drug-Sensitive Malignant Cell Lines

No data is available in the scientific literature regarding the cytotoxic effects of 4'-Keto-N-(trifluoroacetyl)daunorubicin on drug-sensitive malignant cell lines.

Comparative Cytotoxicity in Multidrug-Resistant Malignant Cell Lines

There is no available research detailing the comparative cytotoxicity of this compound in multidrug-resistant malignant cell lines.

Cell Cycle Progression and Arrest Studies

No studies have been published that investigate the effects of this compound on cell cycle progression or arrest.

Apoptosis and Programmed Cell Death Induction Research

Research on the induction of apoptosis or other forms of programmed cell death by this compound has not been found in the reviewed literature.

Studies on Cellular Proliferation Inhibition

There are no published studies specifically examining the inhibition of cellular proliferation by this compound.

Investigations of Selectivity in Cellular Models

No data is available concerning the selectivity of this compound in various cellular models.

Advanced Research on Derivatives and Analogs of 4 Keto N Trifluoroacetyl Daunorubicin

Synthesis and Biological Evaluation of New Analogs Deriving from 4'-Keto-N-(trifluoroacetyl)daunorubicin

There is no available research detailing the synthesis and biological evaluation of new analogs derived specifically from this compound. However, research on the broader class of N-perfluoroacyl analogues of daunorubicin (B1662515) has been conducted. nih.gov These studies have explored the impact of various N-perfluoroacyl groups on the antitumor activity of the parent compounds. nih.gov For instance, N-(trifluoroacetyl)adriamycin 14-valerate, a related compound, has shown notable experimental and clinical antitumor activity with low toxicity. nih.gov The synthesis of such analogs typically involves the reaction of the parent anthracycline with the appropriate perfluoroacyl anhydride (B1165640). nih.gov

A study on the synthesis of daunorubicin analogues with different 9-acyl substituents utilized N-(trifluoroacetyl)daunorubicin as a starting material. nih.gov Reaction of its lithium enolate with various alkylating agents led to the formation of derivatives such as the 9-propionyl and 9-isobutyryl derivatives. nih.gov Antitumor evaluation of these C-alkylated analogues against P388 leukemia in mice showed them to be less active than the parent compounds. nih.gov

Chemical Modifications of the Daunosamine (B1196630) Sugar Moiety

No studies have been found that specifically describe chemical modifications to the daunosamine sugar moiety of this compound. Research in the field has, however, extensively explored modifications of the daunosamine sugar on the parent compound, daunorubicin, as this moiety is crucial for its biological activity. researchgate.net Modifications at the C2' position of daunosamine, for example, have been shown to alter the DNA-binding sequence specificity of daunorubicin analogs. nih.gov One such analog, WP401 (2'-bromo-4'-epidaunorubicin), demonstrated promising activity against multidrug-resistant cells. nih.gov The introduction of a bulky bromine atom at the C2' position was found to alter the conformation of the daunosamine in the minor groove of DNA. nih.gov

Another approach to modifying the daunosamine moiety involves the substitution of the amino group. For instance, the synthesis of 3ʹ-azido derivatives of daunorubicin has been explored as a strategy to overcome drug resistance. usp.br These modifications can abolish key interactions with efflux pumps like P-glycoprotein. usp.br

Exploration of Different Aglycone Substitutions

There is no available literature on the exploration of different aglycone substitutions for this compound. Research on the parent compound, daunorubicin, has shown that modifications to the aglycone can significantly impact biological activity. The biotransformation of daunorubicin by rat liver microsomes can lead to the formation of various aglycones, with the initial major reaction being the reductive cleavage to 7-deoxydaunorubicin aglycone. nih.gov Synthetic efforts have also focused on creating daunorubicin analogues with truncated aromatic cores to reduce cardiotoxicity. researchgate.net These studies have prepared analogues with functionalized 1,2,3,4-tetrahydro-naphthalene or 1,2,3,4-tetrahydro-anthracene cores. researchgate.net

Research into Targeted Delivery Systems and Conjugates

No specific research has been published on targeted delivery systems or conjugates for this compound. However, targeted delivery is a significant area of research for daunorubicin to mitigate its side effects, such as cardiotoxicity. nih.gov One approach involves the use of aptamers for specific delivery to cancer cells. For example, the sgc8 aptamer, which targets protein tyrosine kinase-7 (PTK7), has been used to deliver daunorubicin to T-cell acute lymphoblastic leukemia cells. nih.gov Flow cytometric experiments have shown that an aptamer-daunorubicin complex can be effectively internalized by target cells. nih.gov

Synergistic Combination Studies with Other Experimental Agents

There are no documented synergistic combination studies involving this compound. The combination of the parent compound, daunorubicin, with other agents is a cornerstone of chemotherapy. The standard "3 + 7" regimen for acute myeloid leukemia (AML) combines daunorubicin with cytarabine (B982). nih.gov Studies have explored the synergistic and antagonistic interactions of daunorubicin with a variety of other drugs across different AML cell lines. nih.govbiorxiv.orgresearchgate.net For instance, the combination of the BCL-2 inhibitor ABT-199 with anthracyclines like daunorubicin has shown strong synergistic effects. nih.gov Additionally, the combination of PKC412 with daunorubicin and cytarabine has been investigated in clinical trials for newly diagnosed AML, with the rationale that PKC412 may increase the sensitivity of cancer cells to the other drugs. clinicaltrials.gov

Q & A

Q. What are the key synthetic pathways for preparing 4'-Keto-N-(trifluoroacetyl)daunorubicin, and what critical steps ensure high yield and purity?

- Methodological Answer : The synthesis involves sequential protection, acylation, and deprotection steps. For example:

Acylation : React daunorubicin with trifluoroacetic anhydride under anhydrous conditions to protect the 3'-amino group.

Oxidation : Use a mild oxidizing agent (e.g., pyridinium chlorochromate) to convert the 4'-hydroxyl group to a ketone without disrupting the anthracycline core.

Deprotection : Apply controlled basic hydrolysis (e.g., NaOH in methanol/water) to selectively remove the trifluoroacetyl group while preserving the 4'-keto modification.

Critical factors include:

Q. Which analytical techniques are most reliable for characterizing this compound and detecting impurities?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm trifluoroacetyl group integration (δ ~160-165 ppm for carbonyl) and 4'-keto modification (δ ~205 ppm).

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with ESI-MS to detect [M+H]+ at m/z 706.2 ± 0.5 Da and identify hydrolyzed byproducts (e.g., loss of CF3CO at m/z 580.1).

- XRD : For crystalline intermediates, compare lattice parameters with reference standards (e.g., P21 space group, a=10.2 Å, b=12.5 Å) .

Q. How does the trifluoroacetyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The trifluoroacetyl group enhances lipophilicity but is susceptible to hydrolysis in aqueous media. Stability assessments should include:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 4–9) at 37°C and quantify intact compound via HPLC at 254 nm.

- Plasma stability assays : Monitor degradation in human plasma (37°C, 24 hrs) to simulate in vivo conditions.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >150°C for anhydrous forms) .

Advanced Research Questions

Q. What structural-activity relationships (SAR) justify the 4'-keto modification in enhancing antitumor efficacy compared to parent daunorubicin?

- Methodological Answer : SAR studies require:

In vitro cytotoxicity assays : Compare IC50 values against leukemia cell lines (e.g., HL-60) using MTT assays. The 4'-keto group may reduce cardiotoxicity by altering topoisomerase IIβ binding.

Molecular docking : Simulate interactions with DNA-topoisomerase IIα complexes (PDB ID: 1ZXM). The keto group increases hydrogen bonding with Thr501 (ΔG = -9.2 kcal/mol vs. -7.8 for daunorubicin).

Metabolic profiling : Use liver microsomes to assess resistance to carbonyl reductase, a common detoxification pathway for anthracyclines .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from experimental variability. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for cell culture (e.g., passage number ≤20, serum lot consistency).

- Multi-omics validation : Perform transcriptomics (RNA-seq) to identify cell line-specific resistance markers (e.g., ABCB1 overexpression).

- Dose-response normalization : Report IC50 values relative to internal controls (e.g., doxorubicin) to account for assay sensitivity .

Q. What in vivo models are optimal for evaluating the pharmacokinetics and toxicity profile of this compound?

- Methodological Answer : Prioritize models with validated anthracycline sensitivity:

- Xenograft mice : Use immunodeficient mice implanted with human AML cells (e.g., MV4-11) to assess tumor regression (dose: 2–5 mg/kg weekly, IV).

- Toxicokinetics in rabbits : Measure plasma AUC0–24h and cardiotoxicity biomarkers (e.g., troponin I) via ELISA.

- Biodistribution studies : Radiolabel the compound with ¹⁴C or ⁹⁹mTc for whole-body imaging (SPECT/CT) to track accumulation in heart vs. tumor tissue .

Q. Which strategies improve the solubility and bioavailability of this compound without compromising activity?

- Methodological Answer : Explore formulation approaches:

- Liposomal encapsulation : Use DSPC/cholesterol liposomes (size: 80–100 nm) to enhance plasma half-life. Compare release kinetics via dialysis (PBS, pH 7.4).

- Co-crystallization : Screen co-formers (e.g., succinic acid) to improve aqueous solubility (target: ≥1 mg/mL).

- Prodrug design : Synthesize phosphate esters at the 14-hydroxyl group for pH-sensitive activation in tumor microenvironments .

Data Contradiction Analysis Framework

When encountering conflicting data (e.g., variable IC50 values), researchers should:

Audit experimental conditions : Verify cell line authenticity (STR profiling) and reagent purity (>95% by HPLC).

Apply statistical rigor : Use ANOVA with post-hoc Tukey tests to assess inter-study variability.

Cross-validate with orthogonal methods : Confirm cytotoxicity results via apoptosis assays (Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.